molecular formula C8H7IO2 B303332 3-Iodo-4-methylbenzoic acid CAS No. 82998-57-0

3-Iodo-4-methylbenzoic acid

Cat. No. B303332
M. Wt: 262.04 g/mol
InChI Key: LDDHMKANNXWUAK-UHFFFAOYSA-N
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Patent
US07425555B2

Procedure details

Thionyl chloride (8.2 ml, 112.5 mmol) was added to a mixture of 3-iodo-4-methylbenzoic acid (18.5 g, 75 mmol) in chloroform (100 ml) and heated at 61° C. for 16 hours. The solvent was removed in vacuo and excess thionyl chloride removed by azeotroping with toluene (3×30 ml). The desired product was formed as a beige solid (19.5 g 93%) and used in subsequent reactions without further purification.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9](O)=[O:10]>C(Cl)(Cl)Cl>[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
18.5 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene (3×30 ml)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)Cl)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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